molecular formula C16H22O8 B1675895 (+)-macrosphelide A CAS No. 172923-77-2

(+)-macrosphelide A

Cat. No. B1675895
M. Wt: 342.34 g/mol
InChI Key: MJMMUATWVTYSFD-FTXQSDARSA-N
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Description

This would include the basic information about “(+)-macrosphelide A”, such as its chemical formula, molecular weight, and structure.





  • Synthesis Analysis

    This section would detail the methods and processes used to synthesize “(+)-macrosphelide A”. It would include the reactants used, the conditions required, and the yield of the reaction.





  • Molecular Structure Analysis

    This would involve a detailed examination of the molecular structure of “(+)-macrosphelide A”, possibly using techniques such as X-ray crystallography or NMR spectroscopy.





  • Chemical Reactions Analysis

    This would involve studying the chemical reactions that “(+)-macrosphelide A” undergoes. It would include the reactants and products of these reactions, as well as their mechanisms.





  • Physical And Chemical Properties Analysis

    This would involve studying the physical and chemical properties of “(+)-macrosphelide A”, such as its melting point, boiling point, solubility, and stability.




  • Scientific Research Applications

    Anti-Cancer Effects

    MSPA has been identified as a potential lead compound in the design of anti-cancer drugs. It exhibits specific anti-cancer effects by targeting certain metabolic processes in cancer cells. MSPA is known to simultaneously inactivate key enzymes like ENO1, ALDOA, and FH, which are involved in the Warburg effect, a metabolic adaptation unique to cancer cells. This ability to target cancer cell metabolism while sparing normal cells makes it a promising candidate for cancer therapy​​.

    Inhibitor of Cell-Cell Adhesion

    Another significant application of MSPA is its role as an inhibitor of cell-cell adhesion. This property is particularly relevant in the context of cancer, as inhibiting cell adhesion can play a crucial role in preventing the spread of cancer cells. The ability of MSPA to disrupt cell-cell adhesion has been a focus of research and could contribute to the development of therapies aimed at limiting cancer metastasis​​.

    Safety And Hazards

    This section would detail the safety precautions that need to be taken when handling “(+)-macrosphelide A”. It would also include information on its toxicity and any potential hazards associated with its use.




  • Future Directions

    This would involve a discussion of potential future research directions for “(+)-macrosphelide A”. This could include potential applications, areas of study that need further exploration, and possible modifications to the molecule that could enhance its properties or reduce its hazards.




    properties

    IUPAC Name

    (4S,7E,9R,10S,13E,15R,16S)-9,15-dihydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H22O8/c1-9-8-16(21)24-11(3)13(18)5-7-15(20)23-10(2)12(17)4-6-14(19)22-9/h4-7,9-13,17-18H,8H2,1-3H3/b6-4+,7-5+/t9-,10-,11-,12+,13+/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MJMMUATWVTYSFD-FTXQSDARSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CC(=O)OC(C(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H]1CC(=O)O[C@H]([C@@H](/C=C/C(=O)O[C@H]([C@@H](/C=C/C(=O)O1)O)C)O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H22O8
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    342.34 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (+)-macrosphelide A

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    294
    Citations
    S TAKAMATSU, YPIL KIM, M HAYASHI… - The Journal of …, 1996 - jstage.jst.go.jp
    Physicochemical properties of 1 and 2 are summarized in Table 1. Compound1 was isolated as colorless needles. The molecular formula of 1 was determined as C16H22O8 by HR-…
    Number of citations: 95 www.jstage.jst.go.jp
    M Hayashi, YP Kim, H Hiraoka, M Natori… - The Journal of …, 1995 - jstage.jst.go.jp
    … The IC50 values of macrosphelide A and B were 3.5fiM and 36/im, respectively. … Macrosphelide B was weakly active against bacteria, yeast and fungi, whereas macrosphelide A …
    Number of citations: 119 www.jstage.jst.go.jp
    MP McQuilken, J Gemmell, RA Hill… - FEMS Microbiology …, 2003 - academic.oup.com
    … to macrosphelide A as well as isolation of macrosphelide A … Macrosphelide A is known to inhibit adhesion of mammalian … cepivorum by macrosphelide A at relatively low IG 50 values (…
    Number of citations: 75 academic.oup.com
    H Nakamura, M Ono, T Yamada, A Numata… - Chemical and …, 2002 - jstage.jst.go.jp
    … Macrosphelide E (1) has been found to be the C-3 stereoisomer of macrosphelide A (3) … -umbilicalvein endothelial cells (HUVEC) potently as macrosphelide A (3) did. Total syntheses of …
    Number of citations: 15 www.jstage.jst.go.jp
    N Tomprefa, MP McQuilken, RA Hill… - Journal of applied …, 2009 - academic.oup.com
    … macrosphelide A in liquid culture and no other antibiotics were detected. On agar, macrosphelide A … and Gram‐negative bacteria when macrosphelide A was tested at 700 μg ml −1 . …
    Number of citations: 36 academic.oup.com
    S Kusaka, S Dohi, T Doi, T Takahashi - Tetrahedron letters, 2003 - Elsevier
    … We achieved the total synthesis of macrosphelide A, as part of a combinatorial library of its analogues. The key intermediate, the seco-acid derivative, was prepared from the …
    Number of citations: 39 www.sciencedirect.com
    TK Chakraborty, S Purkait, S Das - Tetrahedron, 2003 - Elsevier
    … As the conversion of 5 to macrosphelide A 4 is already reported, 6i the present work pertains to a formal total synthesis of the latter. Compound 5 synthesized here is identical in all …
    Number of citations: 30 www.sciencedirect.com
    M Ono, H Nakamura, S Arakawa, N Honda… - Chemical and …, 2002 - jstage.jst.go.jp
    … In conclusion, the lipase-catalysed hydrolysis of three kinds of seco-macrosphelide A … from (4R,5S,9S, 14R,15S)-7 afforded ()-dibenzyl macrosphelide A (25) in 27% overall yield from 7. …
    Number of citations: 18 www.jstage.jst.go.jp
    BL Wang, ZX Jiang, ZW You, FL Qing - Tetrahedron, 2007 - Elsevier
    … 8(k) Furthermore, macrosphelide A served as a lead compound … macrosphelide A by trifluoromethyl group. Herein we report on the total synthesis of trifluoromethylated macrosphelide A …
    Number of citations: 17 www.sciencedirect.com
    K Song, N Rajasekaran, C Chelakkot, HS Lee… - Pharmaceuticals, 2021 - mdpi.com
    … Macrosphelide A (MSPA), a derivative of a natural product [9], belongs to a group of macrolactone polyketides that have been the source of several drug leads due to their unique …
    Number of citations: 2 www.mdpi.com

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